molecular formula C8H3BrClFN2 B1381837 5-Bromo-2-chloro-7-fluoroquinoxaline CAS No. 1881290-86-3

5-Bromo-2-chloro-7-fluoroquinoxaline

Cat. No.: B1381837
CAS No.: 1881290-86-3
M. Wt: 261.48 g/mol
InChI Key: OCXQJVOIMXREOA-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-7-fluoroquinoxaline is a heterocyclic aromatic compound with the molecular formula C8H3BrClFN2 It is a derivative of quinoxaline, which is known for its biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-7-fluoroquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method includes the bromination and chlorination of 7-fluoroquinoxaline. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature conditions to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-7-fluoroquinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Reagents include palladium catalysts and boronic acids, with conditions involving the use of bases like potassium carbonate in solvents such as ethanol or water.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiol, or amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-7-fluoroquinoxaline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.

    Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-7-fluoroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their function. The compound can also participate in electron transfer reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloroquinoline
  • 5-Bromo-2-chloro-7-fluoroquinoline
  • 7-Fluoroquinoxaline

Uniqueness

5-Bromo-2-chloro-7-fluoroquinoxaline is unique due to the presence of three different halogen atoms, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications, distinguishing it from other quinoxaline derivatives that may have fewer or different halogen substitutions.

Properties

IUPAC Name

5-bromo-2-chloro-7-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-5-1-4(11)2-6-8(5)12-3-7(10)13-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXQJVOIMXREOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC=C(N=C21)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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